molecular formula C23H30N4O3S B2685247 1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899974-03-9

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2685247
CAS RN: 899974-03-9
M. Wt: 442.58
InChI Key: NIVZCQLLZDTAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

The synthesis of derivatives closely related to the compound often involves multi-step chemical reactions aimed at introducing specific functional groups that can impart desired biological activities. For example, the synthesis of novel quinazolinone derivatives has been reported, where researchers focus on creating compounds with potential antimicrobial, analgesic, or anti-inflammatory properties. Such synthetic endeavors are crucial for expanding the chemical space of bioactive molecules and exploring their therapeutic potential (Malinka et al., 2001; Desai et al., 2007).

Antimicrobial and Antifungal Activities

Research on quinazolinone derivatives often investigates their antimicrobial and antifungal activities. These compounds, through various mechanisms, may inhibit the growth of harmful bacteria and fungi, making them potential candidates for treating infectious diseases. Studies have identified several quinazolinone-based compounds that exhibit significant antimicrobial and antifungal effects against a range of pathogens, highlighting their importance in developing new antimicrobial agents (Patel & Patel, 2010; Rajasekaran et al., 2013).

Analgesic and Anti-inflammatory Properties

Some derivatives of quinazolinone have been explored for their analgesic and anti-inflammatory properties. By modifying the chemical structure, researchers aim to enhance these properties while minimizing potential side effects. The exploration of such compounds is crucial for the development of new therapeutic agents that can effectively manage pain and inflammation with improved safety profiles (Sujith et al., 2009).

Corrosion Inhibition

Interestingly, quinazolinone derivatives also find applications beyond pharmacology, such as in the field of corrosion inhibition. Some studies have focused on evaluating the efficacy of these compounds in protecting metals from corrosion, particularly in acidic environments. This research is pivotal for industries looking for effective and environmentally friendly corrosion inhibitors, demonstrating the versatility of quinazolinone derivatives (Chen et al., 2021).

properties

IUPAC Name

1-(3-hydroxypropyl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c28-16-6-11-27-20-10-5-4-9-19(20)22(24-23(27)30)31-17-21(29)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-3,7-8,28H,4-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVZCQLLZDTAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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